1-methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-21-12-15(11-20-21)16-14(4-3-7-18-16)10-19-17(23)13-5-8-22(9-6-13)26(2,24)25/h3-4,7,11-13H,5-6,8-10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUJQAINPWFIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methanesulfonyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}piperidine-4-carboxamide, commonly referred to in scientific literature as a pyrazole derivative, has garnered attention due to its potential biological activities. This compound is characterized by its complex structure, which includes a piperidine core and a methanesulfonyl group, contributing to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antibacterial properties, supported by case studies and research findings.
The chemical formula for this compound is with a molecular weight of 378.4 g/mol. Its structure includes:
- A methanesulfonyl group.
- A piperidine ring.
- A pyridine moiety substituted with a methyl-pyrazole.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor activity. One study highlighted that compounds similar to this compound showed inhibitory effects against various cancer cell lines, particularly those expressing BRAF(V600E) and EGFR mutations. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in tumor growth and survival.
Case Study:
A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The findings indicated that certain derivatives exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for chemotherapy-resistant subtypes .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been documented. These compounds are known to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
Research Findings:
In vitro studies demonstrated that specific pyrazole derivatives could significantly reduce inflammation markers in cell cultures treated with lipopolysaccharides (LPS), indicating their potential as therapeutic agents in inflammatory diseases .
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have been explored extensively. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study:
A series of experiments tested the antibacterial efficacy of this compound against common pathogens. Results indicated a notable reduction in bacterial viability at specific concentrations, supporting further exploration into their use as antibiotic agents .
Summary of Biological Activities
| Activity Type | Mechanism | Key Findings |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E), EGFR | Enhanced cytotoxicity in combination therapies |
| Anti-inflammatory | Inhibition of COX/LOX enzymes | Reduction in inflammatory cytokines |
| Antibacterial | Disruption of bacterial cell function | Significant growth inhibition of multiple bacterial strains |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on substituents, synthetic challenges, and inferred bioactivity.
Key Observations
Core Structure Variations :
- The target compound and HE44 share the piperidine-4-carboxamide core but differ in substituents. HE44’s fluorophenyl and pyrrolopyridine groups may enhance insecticidal activity, while the target’s pyrazole-pyridine motif could improve blood-brain barrier penetration .
- Compounds 27e–27i demonstrate that indole-2-carbonyl substituents on the piperidine core yield potent alphavirus inhibitors, but the target’s methanesulfonyl group may alter selectivity or metabolic stability.
Substituent Impact on Yield :
- Pyridyl-ethylamine substituents (e.g., 27h ) show low yields (20%), suggesting steric or electronic challenges during synthesis. The target’s pyrazole-pyridine-methyl group may face similar synthetic hurdles.
The biphenyl-hydroxypyridine analog underscores the role of aromatic stacking in receptor binding, a feature the target compound may replicate via its pyridine-pyrazole system.
Molecular Properties :
- The target’s molecular weight (~403 g/mol) falls within the typical range for CNS drugs, unlike the heavier indole-2-carboxamides (~450–500 g/mol) , which may limit blood-brain barrier permeability.
Q & A
Q. What are the optimal storage conditions to prevent degradation of this compound?
- Recommendations :
- Temperature : Store at –20°C in amber vials to avoid light-induced sulfonyl group hydrolysis .
- Humidity Control : Use desiccants (silica gel) to prevent hygroscopic degradation .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 1 month) with LC-MS tracking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
